molecular formula C16H17FN4O2 B2544947 Isopropyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 691368-96-4

Isopropyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2544947
CAS No.: 691368-96-4
M. Wt: 316.336
InChI Key: MUBCPGGTLCIYHC-UHFFFAOYSA-N
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Description

This compound is a triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . This has prompted studies into the neuroprotective and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Chemistry and Synthesis

The synthesis of triazolopyrimidine derivatives, including compounds with structural similarity to Isopropyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, has been reported. These compounds are synthesized through efficient procedures and characterized by various spectroscopic techniques, highlighting their utility in the development of novel chemical entities (Chauhan & Ram, 2019). Another study focused on the regioselective synthesis of triazolopyrimidine derivatives, demonstrating the chemical versatility of this scaffold for generating biologically active compounds (Massari et al., 2017).

Biological Evaluation

Research on triazolopyrimidines extends into evaluating their biological activities. For example, structural analogs have been synthesized and assessed for their tuberculostatic activity, indicating the potential of these compounds in antimicrobial therapy (Titova et al., 2019). Furthermore, fluorinated derivatives have been explored for their antiproliferative activity against cancer cell lines, revealing the importance of fluorination in enhancing biological activity (Dolzhenko et al., 2008).

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the development of new drugs for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Biochemical Analysis

Biochemical Properties

Isopropyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound acts as an inhibitor of CDK2, thereby affecting the cell cycle progression and potentially leading to cell cycle arrest. Additionally, it interacts with other proteins involved in apoptosis and DNA repair mechanisms, further highlighting its potential as an anticancer agent .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, inhibit proliferation, and alter cell cycle progression. The compound influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation. Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound maintains its efficacy in inducing apoptosis and inhibiting cell proliferation in vitro. In vivo studies have demonstrated sustained effects on tumor growth and progression, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and altered hematological parameters have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites. These metabolites may further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it may bind to specific proteins, facilitating its localization and accumulation in certain cellular compartments. This distribution pattern is essential for understanding the compound’s pharmacodynamics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

propan-2-yl 7-(3-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c1-9(2)23-15(22)13-10(3)20-16-18-8-19-21(16)14(13)11-5-4-6-12(17)7-11/h4-9,14H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBCPGGTLCIYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)F)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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